2-Acetyl-3-methylbutanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

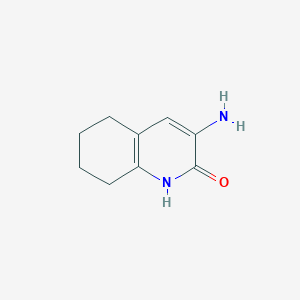

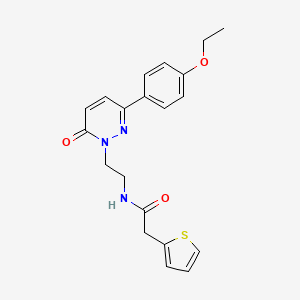

2-Acetyl-3-methylbutanenitrile is a chemical compound with the CAS Number: 53094-13-6 . It has a molecular weight of 125.17 and is a liquid at room temperature . The IUPAC name for this compound is 2-acetyl-3-methylbutanenitrile .

Molecular Structure Analysis

The InChI code for 2-Acetyl-3-methylbutanenitrile is1S/C7H11NO/c1-5(2)7(4-8)6(3)9/h5,7H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

2-Acetyl-3-methylbutanenitrile is a liquid at room temperature . It has a molecular weight of 125.17 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.Applications De Recherche Scientifique

Hydrogenation of Methyl Isobutyl Ketone

Methyl isobutyl ketone (MIBK), an intermediate in biomass conversion, can be efficiently hydrogenated over a Pt–zeolite catalyst to form methylpentanes, a process relevant to biofuel production. This process involves a bifunctional metal-acid catalyzed pathway, starting with the hydrogenation of MIBK to form 4-methyl-2-pentanol, followed by dehydration and further hydrogenation steps. The resultant 2-methylpentane undergoes isomerization to yield a mixture of 2- and 3-methylpentanes (Alotaibi, Kozhevnikova, & Kozhevnikov, 2012).

Energy Efficiency in Chemical Synthesis

Research on the synthesis of isobutyl acetate via transesterification with methyl acetate and isobutanol, in the presence of a catalyst, demonstrates potential energy savings. This study used experimental kinetic parameters and a novel reactive dividing-wall distillation process, showing significant reductions in energy consumption and total annual cost compared to conventional methods (Suo, Ye, Li, Feng, & Xia, 2017).

Application in Organic Syntheses

The compound 2-Methyl-2-(trimethylsiloxy)pentan-3-one, an intermediate in organic synthesis, involves multiple steps including acetal formation and silylation. The synthesis route includes intermediates like 2-hydroxybutanenitrile and 2-[(1′-ethoxy)-1-ethoxy]butanenitrile, highlighting the compound's role in complex organic syntheses (Young, Buse, & Heathcock, 2003).

Enhancement of Biodiesel Production

In biodiesel production, the use of co-solvents like acetone can significantly improve the transesterification process. This study explored various aspects such as catalyst concentration, methanol/oil ratio, and reaction temperature, leading to high methyl ester content in biodiesel. The research also provided insights into fuel properties and reaction kinetics, contributing to more efficient biodiesel production processes (Encinar, Pardal, & Sánchez, 2016).

Food Flavor Development

Research in food science has shown the use of cell-free extracts for flavor development in cheese. This study demonstrates the production of flavor compounds like 3-methylbutanal and 3-methylbutanol, which are relevant in creating a malty taste in cheese. The study highlights the potential of encapsulating combined cell-free extracts to produce an array of products, including those derived from 2-Acetyl-3-methylbutanenitrile (Braun & Olson, 1986).

Sustainable Solvent Alternatives

Methylation of acetoin with dimethyl carbonate produces 3-methoxybutan-2-one, which has been evaluated as a bio-based solvent. This compound could potentially replace chlorinated solvents in various applications, demonstrating sustainable alternatives in solvent use (Jin et al., 2021).

Safety and Hazards

The safety information for 2-Acetyl-3-methylbutanenitrile indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Propriétés

IUPAC Name |

2-acetyl-3-methylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-5(2)7(4-8)6(3)9/h5,7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFASRWVOCIRMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetyl-3-methylbutanenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-5-[4-(difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2858627.png)

![Methyl 2-[2-[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2858629.png)

![3-(2-Methylpropanesulfonyl)-1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}piperidine](/img/structure/B2858630.png)

![N-[1-[2-(7-Ethyl-1H-indol-3-yl)ethylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B2858631.png)

![2-[(2-Methanesulfonylcyclopentyl)amino]propan-1-ol](/img/structure/B2858634.png)

![2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone](/img/structure/B2858638.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylbenzoic acid](/img/structure/B2858643.png)

![(1S,4R,5R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2858648.png)